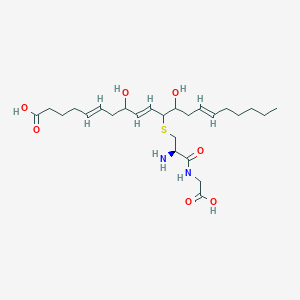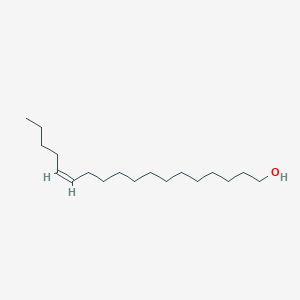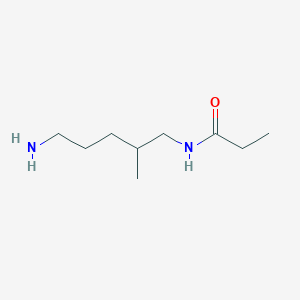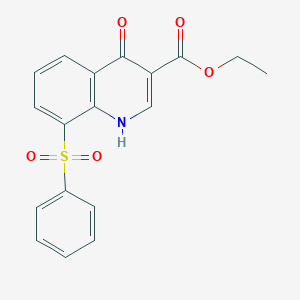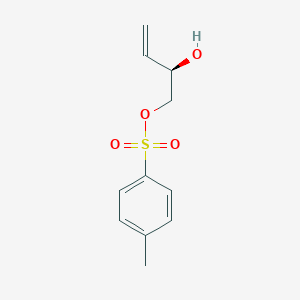
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of p-toluenesulfonate as a reagent or catalyst. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate is synthesized and used as a nucleophile in the preparation of sulfones and β-ketosulfones, showing high yields in an ionic liquid medium . Similarly, N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate is used as a highly active and selective esterification catalyst . These studies suggest that p-toluenesulfonate derivatives can be effectively used in synthetic organic chemistry for various transformations.
Molecular Structure Analysis
The structure of 1-(3-butynyl)pyridinium p-toluenesulfonate provides some insight into the molecular structure of p-toluenesulfonate salts . The compound exhibits a C-H...O hydrogen bond, indicating potential interactions in the solid state that could be relevant to the structure of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate). Disorder in the cation and anion of the compound suggests that there may be structural complexity in these types of salts .
Chemical Reactions Analysis
The chemical reactions involving p-toluenesulfonate derivatives are diverse. The reactivity of the p-toluenesulfonate group in the synthesis of sulfones and β-ketosulfones indicates that it can act as a leaving group in nucleophilic substitution reactions . The use of a p-toluenesulfonate derivative as an esterification catalyst also demonstrates its potential in facilitating condensation reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) are not directly provided, the properties of related compounds can offer some insights. The high yields of reactions carried out in ionic liquids suggest that p-toluenesulfonate derivatives may have good solubility in such solvents . The selective catalytic activity of p-toluenesulfonate derivatives at ambient temperature indicates that they may have stable and selective reactivity under mild conditions .
Aplicaciones Científicas De Investigación
Catalysis in Chemical Reactions : Iron(III) p-toluenesulfonate, a variant of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate), has been identified as an efficient catalyst for acetylation reactions involving alcohols, phenols, and aldehydes (Baldwin, Nord, O’Donnell, & Mohan, 2012).
Synthesis of Complex Compounds : This chemical has been used in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, a process involving steps like condensation, cyclization, and sulfonation (Wang, Liu, & Zhou, 2013).
Intermediate in Pharmaceutical Synthesis : It plays a role as an intermediate in the synthesis of coenzyme Q10, a vital compound for cellular energy production (Mu, Luo, Fu, Zhang, Yu, & Zu, 2011).
Polymerization Processes : The compound is used in ring-opening metathesis polymerization (ROMP) in protic media, showcasing its potential in polymer science (Paciello & Grubbs, 1993).
Organometallic Chemistry : It is involved in the formation of palladium(II) complexes in organometallic chemistry, demonstrating its utility in creating complex chemical structures (Gusev, Kalsin, Petrovskii, Lyssenko, Oprunenko, Bianchini, Meli, & Oberhauser, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370601 | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
CAS RN |
138249-07-7 | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)






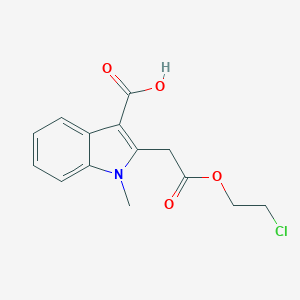
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
